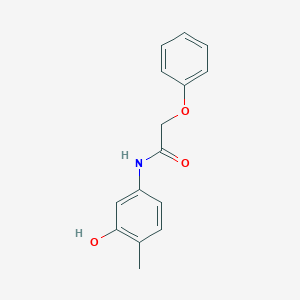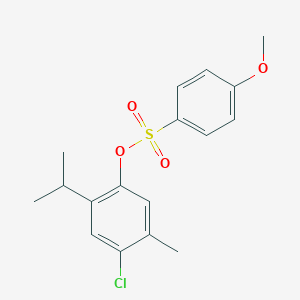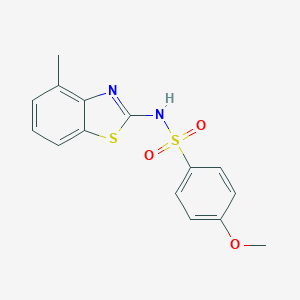![molecular formula C18H21ClN2O B310298 3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B310298.png)
3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide, also known as BML-210, is a synthetic compound that belongs to the class of benzamide derivatives. This compound has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain.
Mécanisme D'action
The mechanism of action of 3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes and proteins. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDAC activity, 3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide may be able to alter the expression of genes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide can induce cell cycle arrest and apoptosis in cancer cells, leading to decreased cell proliferation and increased cell death. This compound has also been shown to inhibit the migration and invasion of cancer cells, which may help prevent the spread of cancer to other parts of the body. In addition, 3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide has been shown to have anti-inflammatory and analgesic effects, which may be related to its ability to inhibit the activity of certain enzymes and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide in lab experiments is its high potency and selectivity. This compound has been shown to have a strong inhibitory effect on HDAC activity, which may make it a promising candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of 3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide can cause liver toxicity and other adverse effects.
Orientations Futures
There are several future directions for the research on 3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide. One potential direction is to investigate the efficacy of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to explore the use of this compound in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to better understand the mechanism of action of 3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide and to develop more potent and selective analogs of this compound.
Méthodes De Synthèse
The synthesis of 3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide can be achieved through a multistep process. The first step involves the reaction of 4-(diethylamino)-2-methylbenzaldehyde with 3-chlorobenzoic acid in the presence of a catalyst to form 3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide. The yield of this reaction is typically high, and the purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide has been extensively studied for its potential therapeutic applications. In particular, this compound has shown promising results in the treatment of various types of cancer, including breast cancer, ovarian cancer, and pancreatic cancer. It has also been investigated for its anti-inflammatory and analgesic properties.
Propriétés
Nom du produit |
3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide |
|---|---|
Formule moléculaire |
C18H21ClN2O |
Poids moléculaire |
316.8 g/mol |
Nom IUPAC |
3-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide |
InChI |
InChI=1S/C18H21ClN2O/c1-4-21(5-2)16-9-10-17(13(3)11-16)20-18(22)14-7-6-8-15(19)12-14/h6-12H,4-5H2,1-3H3,(H,20,22) |
Clé InChI |
FMNDEGOHZNJXEY-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)C |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-2-naphthyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B310215.png)

![Butyl4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B310219.png)



![Phenyl2-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B310226.png)






